![molecular formula C11H22N2O2 B6340230 Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate CAS No. 1221342-49-9](/img/structure/B6340230.png)

Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

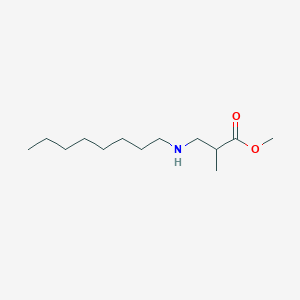

“Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate” is a chemical compound with the molecular formula C11H22N2O2 . It belongs to the class of organic compounds known as valine and derivatives .

Synthesis Analysis

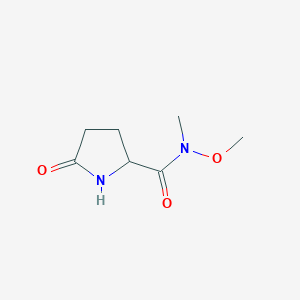

The synthesis of pyrrolidine compounds, such as “Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis

“Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate” has a molecular weight of 214.3 . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Intermediate Use

Key Intermediate in Antibiotic Preparation : Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate is utilized as a key intermediate in the preparation of antibiotics like premafloxacin. This process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting its role in developing veterinary antibiotics (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Enamine Chemistry : It is also involved in enamine chemistry, particularly in the reduction of enaminones to produce various aldehydes and esters. Such chemical transformations demonstrate its versatility in organic synthesis (Carlsson & Lawesson, 1982).

Therapeutic Research

Treatment of Idiopathic Pulmonary Fibrosis : The compound is a component in the synthesis of potential therapeutic agents for treating idiopathic pulmonary fibrosis. The synthesis involves complex steps like alkylation and asymmetric Rh-catalyzed addition, underscoring its potential in medicinal chemistry (Anderson et al., 2016).

Development of Anticonvulsant and Antinociceptive Drugs : It has been used to synthesize hybrid anticonvulsants combining chemical fragments of known antiepileptic drugs. This highlights its role in developing novel treatments for epilepsy and pain (Kamiński et al., 2016).

Catalysis and Organic Reactions

Catalysis in Organic Synthesis : It acts as a catalyst in organic reactions, like the organocatalytic asymmetric direct aldol reactions, to produce high yield and enantiomerically enriched products. This application is significant in the field of green chemistry (Funabiki et al., 2011).

Divergent Synthesis of Organic Compounds : Its use in divergent synthesis of pyrrolidines, pyridazines, and 1-amino-pyrroles demonstrates its versatility in creating a range of organic compounds under different reaction conditions (Rossi et al., 2007).

Direcciones Futuras

The future directions for “Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate” and similar compounds lie in their potential use in the treatment of human diseases . The ability to modify the physicochemical parameters of these compounds makes them useful tools for obtaining the best ADME/Tox results for drug candidates .

Propiedades

IUPAC Name |

methyl 3-(2-pyrrolidin-1-ylethylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(9-11(14)15-2)12-5-8-13-6-3-4-7-13/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHLIWJPVRUEJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCCN1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)

![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)

![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)

![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)

![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)